molecular formula C14H19ClN4O3 B2670054 Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 2377034-40-5

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2670054
CAS No.: 2377034-40-5
M. Wt: 326.78
InChI Key: NQOMCCQMGAOALN-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-chloropyridazine-3-carbonylamide moiety at the 3-position. The tert-butyl group enhances steric protection for the pyrrolidine nitrogen, while the chloropyridazine ring introduces electron-withdrawing and halogen-mediated reactivity.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-6-9(8-19)16-12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOMCCQMGAOALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chloropyridazine group through nucleophilic substitution reactions. The final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloropyridazine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares a pyrrolidine backbone with tert-butyl carbamate and heteroaromatic substituents, aligning with derivatives listed in the Catalog of Pyridine Compounds (2017) and a European patent. Key comparisons include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Core Structure Substituents/Modifications Protecting Groups Reference
Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate (Target) Pyrrolidine 6-Chloropyridazine-3-carbonylamide tert-Butyl (1-position)
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine 6-Chloro-5-iodopyridin-3-yloxy methyl tert-Butyl (1-position)
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Pyrrolidine 5-Bromo-3-methoxypyridine; tert-butyldimethylsilyl (TBS) ether on hydroxymethyl tert-Butyldimethylsilyl (TBS)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Bispyrrolidine 2-Fluoropyridine; hydroxymethylpyrrolidine tert-Butyl, methyl esters
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Pyrrolidine 6-(Dibenzylamino)-5-nitropyrimidine tert-Butyl (1-position)

Key Observations

Heteroaromatic Systems: The target compound uses a chloropyridazine ring, distinct from the pyridine (e.g., 6-chloro-5-iodopyridin-3-yloxy) or pyrimidine (e.g., 5-nitropyrimidine) systems in analogs.

Substituent Diversity :

  • Halogenation: The 6-chloro group in the target compound contrasts with iodo (), bromo (), and fluoro () substituents. Chlorine’s moderate electronegativity balances reactivity and stability, whereas bulkier halogens (e.g., iodine) may hinder synthetic accessibility .
  • Functional Groups: The 3-carbonylamide linker in the target compound is absent in analogs like the TBS-protected hydroxymethyl group () or nitro-pyrimidine (). Carbonylamides enhance hydrogen-bond acceptor capacity, critical for target engagement in drug design.

Protecting Group Strategies :

  • The tert-butyl carbamate group is conserved in multiple analogs (e.g., ), but variations like TBS ethers () or methyl esters () highlight divergent synthetic priorities. tert-Butyl groups are acid-labile, whereas TBS ethers require fluoride-based deprotection .

Biological Activity

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring, a chloropyridazine moiety, and a tert-butyl ester group. Its molecular formula is C15H21ClN4O3C_{15}H_{21}ClN_{4}O_{3} with a molecular weight of approximately 340.8 g/mol. The structural complexity suggests potential interactions with various biological targets, which may modulate enzyme activities or receptor functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that the compound may inhibit or modulate the activity of these targets, influencing signal transduction pathways, metabolic regulation, and gene expression.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Antiviral Potential : The compound's structural components suggest it may have antiviral properties. Similar compounds in the literature have demonstrated activity against viruses such as HIV and the tobacco mosaic virus (TMV) .
  • Anti-inflammatory Effects : Compounds with similar structures have shown moderate to good anti-inflammatory effects in animal models, indicating potential therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Antiviral Activity A related compound demonstrated an EC50_{50} value of 3.98 μM against HIV type-1, indicating significant antiviral potential .
Anti-inflammatory Activity In a study using carrageenan-soaked sponge models, similar compounds exhibited notable anti-inflammatory effects compared to standard treatments like indomethacin .
Mechanistic Studies Investigations into the binding interactions of the compound with enzyme active sites have suggested that it may inhibit specific enzymatic pathways, which could be critical for its therapeutic efficacy.

Pharmacological Applications

The potential applications of this compound span various therapeutic areas:

  • Drug Discovery : Its unique structure makes it a candidate for further exploration in drug discovery programs aimed at developing new antiviral or anti-inflammatory agents.
  • Pharmaceutical Development : The compound's ability to modulate biological pathways positions it as a promising candidate for pharmaceutical development targeting specific diseases.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate?

The compound is typically synthesized via a multi-step sequence:

  • Step 1 : Activation of 6-chloropyridazine-3-carboxylic acid using coupling agents (e.g., HATU or EDCI) to form the reactive carbonyl intermediate.
  • Step 2 : Reaction with tert-butyl 3-aminopyrrolidine-1-carboxylate under anhydrous conditions in solvents like dichloromethane or acetonitrile .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product. Key optimization factors include solvent polarity, temperature control (0–25°C), and stoichiometric ratios to minimize side reactions.

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the presence of the tert-butyl group (~1.4 ppm for 9H singlet) and pyrrolidine ring protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 369.12) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm1^{-1} (carbonyl stretch) and ~1250 cm1^{-1} (C–N stretch) .

Q. What are the typical chemical reactions involving this compound?

The compound undergoes:

  • Deprotection : Acidic cleavage (e.g., HCl in dioxane) of the tert-butyloxycarbonyl (Boc) group to yield a free amine .
  • Nucleophilic Substitution : Reactivity at the chloropyridazine moiety with nucleophiles like amines or thiols .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh3_3)4_4) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Advanced methodologies include:

  • Continuous Flow Microreactors : Enhance mixing efficiency and scalability while reducing side reactions (e.g., hydrolysis of the chloropyridazine group) .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, catalyst loading) to maximize yield. For example, a 15% increase in yield was reported using 1.2 equiv of coupling agent at 10°C .
  • In-line Analytics : Real-time monitoring via HPLC or FTIR to track reaction progression .

Q. How should researchers address contradictory data in reaction outcomes?

Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor Boc deprotection over desired coupling, leading to lower yields. Validate solvent choice via control experiments .
  • Stereochemical Variability : Racemization at the pyrrolidine ring during synthesis can alter biological activity. Use chiral HPLC or circular dichroism (CD) to confirm stereopurity .
  • Moisture Sensitivity : Hydrolysis of the chloropyridazine group in humid conditions. Perform reactions under inert atmosphere with molecular sieves .

Q. What strategies are used to study interactions with biological targets?

  • Molecular Docking : Computational modeling to predict binding affinity to enzymes (e.g., kinases) using the chloropyridazine moiety as a pharmacophore .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., IC50_{50} values in nM range) .
  • Metabolic Stability Assays : Incubation with liver microsomes to assess CYP450-mediated degradation, critical for optimizing pharmacokinetics .

Notes

  • Structural Complexity : The chloropyridazine and pyrrolidine groups enable diverse reactivity, making the compound a versatile scaffold for drug discovery .

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